molecular formula C21H24FN3O3S B2424789 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide CAS No. 1261020-96-5

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide

Cat. No.: B2424789
CAS No.: 1261020-96-5
M. Wt: 417.5
InChI Key: USXWLPBVRNTTCM-UHFFFAOYSA-N
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Description

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN3O3S/c1-4-9-23(10-5-2)18(26)13-24-17-8-11-29-19(17)20(27)25(21(24)28)15-6-7-16(22)14(3)12-15/h6-8,11-12,19H,4-5,9-10,13H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKZBPMTTRCSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide is unique due to its specific combination of functional groups and its thieno[3,2-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide (CAS Number: 1260944-28-2) is a heterocyclic organic molecule that exhibits promising biological activities. Its unique structure incorporates a thieno[3,2-d]pyrimidine core and is modified with various substituents that enhance its potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula of the compound is C22H19F2N3O3SC_{22}H_{19}F_{2}N_{3}O_{3}S with a molecular weight of 443.5 g/mol. The presence of fluorine and multiple methyl groups suggests a significant interaction with biological targets, potentially leading to various pharmacological effects.

While specific mechanisms of action for this compound are not fully elucidated, its structural features indicate potential interactions with key biological pathways. Compounds similar to thieno[3,2-d]pyrimidines often act as inhibitors for various enzymes and receptors involved in cancer progression and other diseases.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds within this class can inhibit the proliferation of cancer cell lines. For example, a related compound demonstrated IC50 values in the low micromolar range against leukemia cell lines MV4-11 and MOLM13 .
  • Mechanistic Insights : The inhibition of pathways such as MEK/ERK has been observed in related compounds, suggesting that this compound may similarly affect these signaling cascades .
CompoundTarget Cell LineIC50 (µM)
Example AMV4-110.3
Example BMOLM131.2

Other Biological Activities

In addition to anticancer effects, thieno[3,2-d]pyrimidine derivatives have been explored for their roles in:

  • Neuroprotection : Some studies suggest potential neuroprotective effects through modulation of G protein-coupled receptors (GPCRs) .
  • Anti-inflammatory Effects : The anti-inflammatory properties observed in related compounds may also be applicable to this compound due to structural similarities.

Case Studies

A notable study investigated the biological activity of a closely related thieno[3,2-d]pyrimidine derivative. The study reported significant inhibition of cell growth in various cancer models and highlighted the compound's ability to induce apoptosis through specific signaling pathways.

Study Summary

  • Objective : Assess the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives.
  • Methodology : In vitro assays were conducted on several cancer cell lines.
  • Findings : Significant inhibition was noted across multiple cell lines with dose-dependent responses.

Q & A

Basic Research Questions

Q. What are the key steps and conditions for synthesizing 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of substituted thiophene derivatives, amidation, and functional group modifications. Critical parameters include solvent selection (e.g., DMF or acetonitrile), temperature control (60–120°C), and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for coupling reactions. Yield optimization often requires inert atmospheres (N₂/Ar) and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, Mass Spectrometry (MS) verifies molecular weight, and Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% required for biological assays) .

Q. What preliminary biological activities are reported for thieno[3,2-d]pyrimidine derivatives like this compound?

  • Methodological Answer : Analogous compounds exhibit antimicrobial (MIC ≤ 10 µg/mL against S. aureus), anticancer (IC₅₀ ~5–20 µM in MCF-7 cells), and enzyme inhibitory activity (e.g., COX-2 inhibition). Fluorinated aryl groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final amidation step?

  • Methodological Answer : Systematic variation of solvents (e.g., switching from DMF to THF), catalysts (e.g., HOBt vs. DMAP), and stoichiometry (1.2–1.5 equivalents of coupling agents) can improve yields. Design of Experiments (DoE) approaches, such as factorial design, identify critical interactions between parameters .

Q. How to address contradictions in reported bioactivity data across structurally similar derivatives?

  • Methodological Answer : Discrepancies may arise from substituent effects (e.g., electron-withdrawing groups on the phenyl ring). Comparative assays under standardized conditions (e.g., consistent cell lines, assay protocols) and molecular docking to compare binding modes with targets (e.g., kinases) are recommended .

Q. What computational strategies predict the compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations model interactions with biological targets (e.g., EGFR kinase). Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonding with pyrimidine-dione moiety) .

Q. How to design SAR studies to improve metabolic stability?

  • Methodological Answer : Introduce metabolically stable groups (e.g., replacing labile esters with amides) or fluorinated substituents to block CYP450 oxidation. In vitro microsomal stability assays (human/rat liver microsomes) quantify half-life improvements .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodological Answer : Selectivity profiling across kinase panels (e.g., Eurofins KinaseProfiler) identifies promiscuous binding. Structural modifications (e.g., bulkier N,N-dipropyl groups) reduce affinity for non-target kinases by steric hindrance .

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